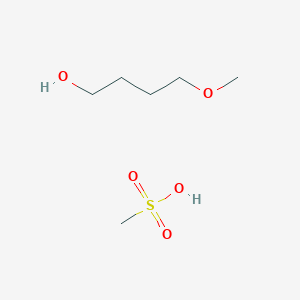

Methanesulfonic acid;4-methoxybutan-1-ol

Description

Properties

CAS No. |

823226-17-1 |

|---|---|

Molecular Formula |

C6H16O5S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

methanesulfonic acid;4-methoxybutan-1-ol |

InChI |

InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4) |

InChI Key |

QSNCDASSYURBHM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCO.CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Strategies for 4 Methoxybutyl Methanesulfonate

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a sulfonic acid, typically in the presence of a catalyst, to form the corresponding sulfonate ester and water. The efficiency of this process is often dictated by the effective removal of water to drive the reaction equilibrium towards the product.

Methanesulfonic acid (MSA) can serve as both a reactant and a catalyst in the formation of 4-methoxybutyl methanesulfonate (B1217627) from 4-methoxybutan-1-ol (B94083). This approach can be conducted under both homogeneous and heterogeneous conditions.

In a homogeneous system, methanesulfonic acid is dissolved in the reaction mixture with 4-methoxybutan-1-ol. MSA is a strong acid and an effective catalyst for esterification reactions. researchgate.net The mechanism involves the protonation of the hydroxyl group of 4-methoxybutan-1-ol by MSA, making it a better leaving group (water). This is followed by a nucleophilic attack of another molecule of 4-methoxybutan-1-ol on the sulfur atom of the methanesulfonate ion.

Key factors influencing the reaction include temperature, reactant concentrations, and the removal of water. acs.org High concentrations of both the sulfonic acid and the alcohol are typically required to achieve reasonable reaction rates. acs.orgacs.org The reaction is reversible, and the presence of water in the reaction medium can have a negative effect on the reaction velocity. researchgate.net Therefore, techniques such as azeotropic distillation are often employed to remove water and shift the equilibrium towards the formation of the ester. The primary drawback of this method is the difficulty in separating the catalyst from the product mixture, which may require extensive washing or distillation procedures. researchgate.net

Table 1: Typical Conditions for Homogeneous Methanesulfonic Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

| Reactants | 4-methoxybutan-1-ol, Methanesulfonic acid | Alcohol and acid source for ester formation. |

| Catalyst | Methanesulfonic acid (self-catalysis) | Protonates the alcohol to facilitate nucleophilic attack. |

| Temperature | Elevated (e.g., 70-120 °C) | Increases reaction rate. |

| Water Removal | Azeotropic distillation (e.g., with toluene) | Drives the reaction equilibrium towards the product side. |

| Work-up | Aqueous wash, neutralization | To remove unreacted acid and impurities. researchgate.net |

To overcome the separation challenges associated with homogeneous catalysis, heterogeneous catalysts have been developed. Supporting methanesulfonic acid on a solid substrate like alumina (B75360) (Al₂O₃) creates a solid acid catalyst that is easily recoverable. tandfonline.comfigshare.comtandfonline.com This approach offers several advantages, including simplified product purification, catalyst recycling, and often milder reaction conditions. mdpi.com

The catalyst, often referred to as AMA (Alumina-Methanesulfonic Acid), can be prepared by impregnating alumina with methanesulfonic acid. tandfonline.comresearchgate.net This solid catalyst has demonstrated high activity in various esterification reactions. tandfonline.com The reaction is typically carried out by refluxing the alcohol with the solid catalyst. The heterogeneous nature of the catalyst allows for it to be simply filtered off from the reaction mixture upon completion. Studies have shown that such supported catalysts can be reused for multiple cycles with only a slight decrease in activity. mdpi.com Microwave-assisted protocols using AMA have also been developed, which can significantly reduce reaction times while maintaining good yields and purity. tandfonline.comfigshare.comtandfonline.com

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis for Esterification

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis (MSA on Alumina) |

| Catalyst State | Dissolved in reaction medium | Solid, suspended in reaction medium |

| Separation | Difficult; requires extraction or distillation researchgate.net | Easy; filtration mdpi.com |

| Recyclability | Generally not recyclable | Yes, can be reused for several cycles mdpi.com |

| Reaction Conditions | Often requires high temperatures | Can be effective under milder conditions, especially with microwave assistance tandfonline.com |

| Product Purity | May require extensive purification | Cleaner reactions, simpler work-up |

| Environmental Impact | Can generate more waste streams | More environmentally benign due to catalyst reuse tandfonline.com |

A more common and often more efficient method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (mesyl chloride). eurjchem.com This reaction is typically faster and not reversible under the reaction conditions, leading to higher yields of the desired ester.

This sulfonylation reaction is almost always carried out in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) or pyridine (B92270). google.commdma.ch The base plays a crucial dual role in the reaction.

First, it acts as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct. The removal of HCl is critical as it is a strong acid that can protonate the starting alcohol, rendering it non-nucleophilic, or potentially cause side reactions with the product ester. The tertiary amine reacts with HCl to form a stable and unreactive ammonium (B1175870) salt.

Second, the mechanism of the reaction can be influenced by the base. While the reaction can proceed through a direct displacement of the chloride by the alcohol on the sulfonyl chloride, an alternative pathway involves the formation of a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂) from the elimination of HCl from methanesulfonyl chloride, facilitated by the base. mdma.ch The alcohol then adds to the sulfene to form the methanesulfonate ester. This pathway is particularly relevant for sterically unhindered systems. mdma.ch The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control its exothermic nature and minimize side reactions. mdma.ch

Table 3: Reaction Parameters for Sulfonylation with Methanesulfonyl Chloride

| Component | Role/Function | Example |

| Alcohol | Nucleophile | 4-methoxybutan-1-ol |

| Sulfonylating Agent | Electrophile | Methanesulfonyl chloride |

| Base | HCl Scavenger, Catalyst | Triethylamine, Pyridine |

| Solvent | Inert medium | Dichloromethane, Toluene |

| Temperature | Reaction control | 0 °C to room temperature |

Reaction with Methanesulfonyl Chloride

Advanced Synthetic Techniques and Process Optimization

Process optimization is critical for the industrial-scale synthesis of 4-methoxybutyl methanesulfonate, aiming to maximize yield, minimize impurities, and ensure economic viability. Key parameters for optimization include the molar ratio of reactants, catalyst loading, reaction temperature, and time. researchgate.net For instance, in sulfonylation reactions, using a slight excess of methanesulfonyl chloride and the tertiary amine base can ensure complete conversion of the alcohol. mdma.ch However, a large excess should be avoided to simplify purification.

Advanced techniques such as flow chemistry are being increasingly adopted for the synthesis of esters. Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved consistency, safety, and scalability. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for esterifications, including those using solid-supported catalysts like MSA on alumina. tandfonline.comfigshare.comconicet.gov.ar These methods represent a move towards more efficient, controlled, and environmentally benign chemical manufacturing processes.

Microwave-Assisted Esterification

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. mdpi.com For the esterification process, employing microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.comfigshare.com A rapid and efficient protocol for the synthesis of esters involves using methanesulfonic acid supported on alumina (AMA) as a catalyst under solvent-free conditions. figshare.comconicet.gov.ar This approach is noted for yielding products in good yields and high purity, while being environmentally benign due to the absence of a solvent and reduced energy consumption. figshare.comconicet.gov.ar

The general procedure involves mixing the alcohol (4-methoxybutan-1-ol) and the acid with the solid-supported catalyst in a reactor vessel and subjecting the mixture to microwave irradiation. mdpi.com The microwave energy directly interacts with the polar molecules, leading to rapid and uniform heating that enhances the reaction rate. mdpi.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Catalyst | Methanesulfonic acid on Al₂O₃ (AMA) | figshare.com |

| Solvent | Solvent-free or excess alcohol | figshare.commdpi.com |

| Temperature | 120 °C | mdpi.com |

| Irradiation Time | Typically under 30 minutes | mdpi.com |

| Reactant Ratio | Acid:Alcohol (e.g., 1:excess) | mdpi.com |

Solvent Effects and Optimization in Esterification

The choice of solvent plays a critical role in esterification reactions. However, a significant advancement in process optimization is the development of solvent-free reaction conditions. figshare.comconicet.gov.ar Performing the synthesis of 4-methoxybutyl methanesulfonate without a solvent, particularly in conjunction with microwave assistance, offers several advantages, including reduced waste, lower costs, and easier product purification. figshare.com

In cases where a liquid medium is necessary, using an excess of one of the reactants, typically the alcohol (4-methoxybutan-1-ol), can serve as the solvent. mdpi.com This strategy not only facilitates the reaction but also helps to shift the chemical equilibrium towards the product side, thereby increasing the yield. mdpi.com The optimization of reaction conditions, such as temperature and reactant molar ratios, is crucial for maximizing conversion and selectivity.

Strategies for Catalyst Removal and Product Purification

Effective catalyst removal and product purification are essential for obtaining high-purity 4-methoxybutyl methanesulfonate. The use of a heterogeneous catalyst, such as methanesulfonic acid supported on alumina, greatly simplifies the post-reaction workup. figshare.comconicet.gov.ar The solid catalyst can be easily removed from the reaction mixture by simple filtration, a significant advantage over homogeneous catalysts that require more complex separation processes.

Following catalyst removal, a standard purification protocol involves several steps. mdpi.com First, any excess alcohol is removed under reduced pressure. The resulting crude product is then typically subjected to a liquid-liquid extraction procedure. For instance, the residue can be dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with water or a basic solution to remove any remaining acid. mdpi.commdpi.com The organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is evaporated to yield the purified ester. mdpi.com

Preparation of 4-Methoxybutyl Moieties for Chemical Building Blocks

The 4-methoxybutyl group is a valuable structural motif that can be incorporated into various molecules, such as ionic liquids and heterocyclic compounds, to impart specific properties. The synthesis of precursors like 4-chlorobutyl methyl ether and the use of 4-methoxybutyl methanesulfonate as an alkylating agent are key strategies in this context.

Synthesis of Ether-Functionalized Ionic Liquids from 4-Chlorobutyl Methyl Ether

Ether-functionalized ionic liquids are a class of compounds valued for their unique properties, including low viscosity and high conductivity. alfa-chemistry.com The 4-methoxybutyl group can be introduced into the cationic part of an ionic liquid, commonly based on an imidazolium (B1220033) core. A typical synthesis involves the reaction of an N-substituted imidazole (B134444), such as N-methylimidazole, with 4-chlorobutyl methyl ether. mdpi.comacs.org This reaction is a quaternization process where the imidazole nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired 1-(4-methoxybutyl)-3-methylimidazolium chloride. acs.org The precursor, 4-chlorobutyl methyl ether, can itself be synthesized from 4-methoxy-1-butanol by reacting it with thionyl chloride in the presence of pyridine. chemicalbook.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | N-methylimidazole, 4-chlorobutyl methyl ether | acs.org |

| Molar Ratio | 1:1.1 (N-methylimidazole:4-chlorobutyl methyl ether) | acs.org |

| Temperature | 80 °C (353.15 K) | mdpi.comacs.org |

| Reaction Time | 48 hours | mdpi.comacs.org |

| Purification | Washing with ethyl acetate to remove excess reactants | mdpi.com |

Integration of 4-Methoxybutyl Methanesulfonate in Complex Heterocyclic Compound Synthesis

4-Methoxybutyl methanesulfonate is an effective building block for the synthesis of complex heterocyclic compounds. Its utility stems from the fact that the methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution (SN2) reactions. nih.gov This property allows the 4-methoxybutyl moiety to be readily transferred to a nucleophilic atom, such as a nitrogen or oxygen, within a heterocyclic framework. nih.gov

In a typical application, a nitrogen-containing heterocycle can be N-alkylated by reacting it with 4-methoxybutyl methanesulfonate. The nucleophilic nitrogen atom of the heterocycle attacks the primary carbon of the butyl group, displacing the methanesulfonate anion and forming a new carbon-nitrogen bond. This strategy is a powerful method for introducing the functionalized ether side-chain, which can modify the solubility, polarity, and biological properties of the parent heterocyclic molecule. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Methoxybutyl Methanesulfonate

Mechanistic Pathways of Methanesulfonate (B1217627) Ester Formation and Cleavage

The formation and cleavage of methanesulfonate esters like 4-methoxybutyl methanesulfonate are governed by fundamental reaction mechanisms, including nucleophilic substitution and acid-catalyzed pathways. These processes are often reversible, with reaction conditions dictating the direction of the equilibrium.

The methanesulfonate group is an excellent leaving group because its negative charge is well-stabilized by resonance across three oxygen atoms, making the resulting methanesulfonate anion a very weak base. periodicchemistry.com This property facilitates the cleavage of the carbon-oxygen bond. The electron density of the alpha-carbon atom (the carbon directly attached to the sulfonyloxy group) is significantly lowered by the strong electron-withdrawing effect of the methanesulfonate group, rendering it highly electrophilic and susceptible to attack by nucleophiles. tcichemicals.com

The mechanisms of nucleophilic substitution for sulfonate esters are analogous to those of alkyl halides. kau.edu.sa Depending on the substrate, nucleophile, and reaction conditions, the reaction can proceed through either an SN1 or SN2 pathway. libretexts.org

SN2 Mechanism: For primary substrates like 4-methoxybutyl methanesulfonate, the SN2 mechanism is typically favored. This involves a backside attack by the nucleophile on the electrophilic carbon, leading to a single transition state and resulting in the inversion of stereochemical configuration at the reaction center. kau.edu.sa

SN1 Mechanism: Tertiary substrates are more likely to react via an SN1 mechanism, which involves the formation of a carbocation intermediate. Secondary substrates may react by either or both mechanisms. libretexts.org

The formation of 4-methoxybutyl methanesulfonate from 4-methoxybutan-1-ol (B94083) and methanesulfonic acid is an esterification reaction. While acid-catalyzed formation of carboxylic esters often proceeds via an AAC2 mechanism, studies on sulfonic acid esterification have revealed a different pathway. pqri.org

Investigations using isotopically labeled methanol (B129727) (¹⁸O) in reactions with methanesulfonic acid have been crucial in elucidating the mechanism. pqri.orgacs.orgresearchgate.net These studies demonstrated that the ¹⁸O label from the alcohol is incorporated into the water molecule produced during the reaction, not the sulfonate ester. pqri.orgpqri.org This finding confirms that the C-O bond of the alcohol is cleaved, which is consistent with a mechanism involving the nucleophilic attack of the sulfonate anion on the protonated alcohol (an SN2-type pathway). pqri.orgpqri.org This mechanism is essentially the reverse of the well-established solvolysis pathway for sulfonate esters. acs.orgresearchgate.netresearchgate.net A mechanism analogous to the AAC2 pathway, which would involve nucleophilic attack by the alcohol on the sulfur atom, has been largely ruled out for sulfonate ester formation under these conditions. pqri.orgrsc.org

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. For sulfonate esters, this represents a key degradation pathway. When the solvent is an alcohol (alcoholysis) or water (hydrolysis), the reaction is reversible and competes with the ester formation process. enovatia.com

As the concentration of the sulfonate ester builds up during its synthesis, the rate of the reverse reaction, alcoholysis, becomes increasingly significant, ultimately leading to a chemical equilibrium. enovatia.com The presence of water introduces a competing and often faster degradation pathway via hydrolysis. pqri.orgenovatia.com These solvolysis reactions can also lead to the formation of ethers and the regeneration of the sulfonic acid. pqri.orgresearchgate.net The pH of the solution can also have a pronounced effect on the rate of hydrolysis. acs.org

Electrophilic Reactivity Enhancement by the Methanesulfonate Group

The methanesulfonate group is one of the most effective leaving groups in organic chemistry. Its ability to dramatically enhance the electrophilic character of the attached carbon atom is central to its function. This enhancement stems from two primary electronic effects:

Inductive Effect: The sulfonyl group (–SO₂–) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This creates a strong dipole, pulling electron density away from the α-carbon and making it significantly electron-deficient (electrophilic). tcichemicals.com

Resonance Stabilization of the Leaving Group: Upon cleavage of the C–O bond during a nucleophilic substitution reaction, the resulting methanesulfonate anion is highly stabilized. The negative charge is delocalized over the three oxygen atoms through resonance. periodicchemistry.com This high degree of stabilization means the conjugate acid, methanesulfonic acid, is very strong, and consequently, the methanesulfonate anion is a very weak base and an excellent leaving group.

This combination of making the reaction site highly electrophilic and forming a very stable leaving group is the reason why alcohols are often converted to methanesulfonate esters to facilitate subsequent nucleophilic substitution reactions that are not possible with the alcohol alone. periodicchemistry.comlibretexts.org

Chemical Transformations to Develop Diverse Derivatives

The enhanced electrophilic reactivity of 4-methoxybutyl methanesulfonate makes it a versatile synthetic intermediate for the creation of a wide array of chemical derivatives. The methanesulfonate group can be displaced by a broad range of nucleophiles, allowing for the introduction of various functional groups at the butyl chain. libretexts.org

Key transformations include:

Ether Synthesis: Reaction with alkoxides or phenoxides (RO⁻) yields ethers.

Nitrile Synthesis: Treatment with cyanide salts (e.g., NaCN) replaces the mesylate with a nitrile group (–CN), extending the carbon chain by one. libretexts.org

Azide (B81097) and Amine Synthesis: Reaction with sodium azide (NaN₃) produces an alkyl azide, which can subsequently be reduced to a primary amine.

Thioether Synthesis: Thiolates (RS⁻) can be used as nucleophiles to form thioethers (sulfides).

Carbon-Carbon Bond Formation: Carbanions, such as those derived from organometallic reagents or enolates, can displace the mesylate group to form new C-C bonds, enabling the construction of more complex molecular skeletons. tcichemicals.com

This reactivity allows the 4-methoxybutan-1-ol backbone to be readily incorporated into larger, more complex molecules through the facile displacement of the methanesulfonate group.

Reaction Kinetics and Influencing Process Parameters

The rates of formation and cleavage of methanesulfonate esters are highly sensitive to several process parameters. Understanding these factors is critical for controlling reaction outcomes, maximizing yield, and minimizing impurity formation.

Temperature: Reaction rates for both the formation and degradation of sulfonate esters increase with temperature. researchgate.netresearchgate.net

Water Content: The presence of even small amounts of water can dramatically reduce the net formation of sulfonate esters. acs.orgresearchgate.netresearchgate.netresearchgate.net Water competes with the alcohol for protons, slowing the forward esterification reaction, and it also accelerates ester degradation through the more rapid pathway of hydrolysis. pqri.orgenovatia.com

Acidity and Basicity (pH): The formation of the ester requires a strong acid catalyst to protonate the alcohol, making it a better substrate for nucleophilic attack by the sulfonate anion. enovatia.comresearchgate.net Weaker acids are generally ineffective. researchgate.net Conversely, if the sulfonic acid is neutralized by even a slight excess of a base, the formation of the sulfonate ester is completely inhibited as there is no mechanism for the requisite alcohol protonation. acs.orgresearchgate.net

Reactant Concentration: The rate of ester formation is directly dependent on the concentrations of the sulfonate anion and the protonated alcohol in the reaction mixture. researchgate.net

The kinetics of methanesulfonate ester formation and alcoholysis have been studied for simple alcohols. The data below illustrates the forward and reverse rate constants for reactions between methanesulfonic acid and various alcohols, demonstrating the establishment of an equilibrium.

| Alcohol | Temperature (°C) | Forward Rate Constant (kf, M-1s-1) x 107 | Reverse Rate Constant (kr, M-1s-1) x 107 |

|---|---|---|---|

| Methanol | 70 | 1.58 | 3.17 |

| Ethanol | 70 | 1.11 | 1.11 |

| Isopropanol | 70 | 0.14 | 0.14 |

Table 1: Illustrative rate constants for the formation (forward) and alcoholysis (reverse) of various methanesulfonate esters at 70 °C. Data adapted from a detailed kinetic study. enovatia.com

Impact of Reactant Concentration, Reaction Time, and Temperature on Ester Formation

The yield of sulfonate esters is significantly influenced by the concentration of reactants, the duration of the reaction, and the temperature at which it is conducted. In model systems studying the formation of methyl methanesulfonate, a clear correlation between these parameters and the extent of ester formation has been established. researchgate.netresearchgate.net

Reactant Concentration: The formation of the ester is highly dependent on the acidity of the reaction mixture. Under strongly acidic conditions, where a significant excess of methanesulfonic acid is present, the equilibrium favors ester formation. However, when the acid is partially neutralized, for instance by a base, the concentration of the protonated alcohol intermediate decreases, leading to a dramatic reduction in the rate of ester formation. researchgate.netpqri.org In experiments using a slight excess of a base relative to the sulfonic acid, the formation of the corresponding sulfonate ester was not detected. pqri.org

Reaction Time and Temperature: Both reaction time and temperature are critical factors. Higher temperatures accelerate the rate of ester formation, leading to higher yields within a given timeframe. Conversely, lowering the reaction temperature can significantly reduce the formation of sulfonate esters. researchgate.net For example, studies on methyl methanesulfonate formation show a progressive increase in product concentration as the reaction proceeds over several hours, with the rate of increase being much more pronounced at higher temperatures. researchgate.net

The following table illustrates the effect of temperature on the formation of methyl methanesulfonate in a solution of methanesulfonic acid in methanol, demonstrating the trend applicable to similar esterification reactions.

Table 1: Effect of Temperature on Methyl Methanesulfonate (MMS) Formation Data derived from graphical representations in scientific literature. researchgate.netresearchgate.net

| Temperature (°C) | Approximate Molar Conversion to MMS after 20 hours (%) |

|---|---|

| 40 | ~0.10 |

| 50 | ~0.18 |

| 60 | ~0.28 |

| 70 | ~0.35 |

Role of Water Content in Reaction Dynamics

The presence of water in the reaction mixture has a significant inhibitory effect on the formation of sulfonate esters. pqri.orgresearchgate.net Research has shown that even small amounts of water can substantially reduce the yield of the ester. researchgate.net This phenomenon can be attributed to two primary factors:

Competitive Protonation: Water molecules compete with the alcohol (4-methoxybutan-1-ol) for protons from the methanesulfonic acid. This reduces the concentration of the protonated alcohol, which is a key intermediate in the esterification pathway, thereby slowing the forward reaction. researchgate.netpqri.org

Enhanced Hydrolysis: Water can act as a nucleophile and attack the sulfonate ester, leading to its hydrolysis back to the alcohol and sulfonic acid. The rate of this reverse reaction is increased in the presence of higher water concentrations. researchgate.netpqri.org

In studies involving methyl methanesulfonate, the addition of approximately 7% w/w water to the reaction mixture reduced the ester levels to about one-third of those observed under anhydrous conditions at 60°C. pqri.orgresearchgate.net

Table 2: Effect of Water on Methyl Methanesulfonate (MMS) Formation at 60°C Data derived from scientific literature. pqri.orgresearchgate.net

| Condition | Approximate Molar Conversion to MMS (%) |

|---|---|

| Anhydrous | ~0.28 |

| ~7% w/w Water | < 0.10 |

Broader Acid-Catalyzed Organic Reactions Facilitated by Methanesulfonic Acid

Methanesulfonic acid (MSA) is recognized as an effective and environmentally benign "green" acid catalyst for a wide range of organic transformations. orientjchem.orgresearchgate.net Its strong acidity (pKa ≈ -1.9), low corrosiveness compared to other mineral acids, and biodegradability make it an attractive alternative to catalysts like sulfuric acid. orientjchem.orgrsc.org

Organic Addition Reactions

MSA effectively catalyzes the addition of nucleophiles to unsaturated bonds. A notable example is its use in Friedel-Crafts alkylation reactions, such as the electrophilic addition of long-chain olefins to aromatic rings. For instance, MSA has been used as a catalyst for the addition of 1-dodecene (B91753) to benzene (B151609) to produce linear alkylbenzenes. researchgate.net It also facilitates the addition of alcohols to lactones, as seen in the synthesis of alkyl levulinates from α-angelica lactone, which proceeds with high yields at room temperature. researchgate.net

Organic Substitution Reactions

Methanesulfonic acid is a versatile catalyst for various substitution reactions, particularly esterifications and alkylations. rsc.orgrsc.org It serves as an excellent catalyst for the esterification of carboxylic acids with alcohols. Furthermore, the conversion of an alcohol's hydroxyl group into a methanesulfonate (mesylate) ester is a common strategy in organic synthesis. libretexts.org This transformation converts the hydroxyl group, which is a poor leaving group (OH⁻), into a mesylate group, which is an excellent leaving group (CH₃SO₃⁻). This facilitates subsequent nucleophilic substitution reactions at that carbon center. libretexts.org

Ring-Opening Reactions of Oxygen-Containing Heterocycles

Strong acids are crucial for catalyzing the ring-opening of strained oxygen-containing heterocycles, such as epoxides and oxetanes. nih.govkhanacademy.org The reaction mechanism involves the protonation of the heterocyclic oxygen atom by the acid catalyst. This protonation makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles. khanacademy.org For instance, the acid-catalyzed ring-opening of epoxides with alcohols or water is a standard method for synthesizing 1,2-diols and 1,2-alkoxy alcohols. researchgate.net As a strong acid, methanesulfonic acid is an effective catalyst for such transformations.

Selective Substitution of Primary Hydroxyl Groups

The selective transformation of one hydroxyl group in a polyhydroxylated molecule is a common challenge in organic synthesis. One effective strategy involves the use of methanesulfonyl chloride (derived from MSA) to selectively convert a primary hydroxyl group into a methanesulfonate (mesylate) ester. Primary alcohols are generally more sterically accessible and often more nucleophilic than secondary or tertiary alcohols, allowing for their selective reaction under controlled conditions. Once the primary hydroxyl group is converted to a mesylate, it becomes an excellent leaving group, enabling its selective replacement by a wide variety of nucleophiles in subsequent S_N_2 reactions. libretexts.orgresearchgate.net This two-step sequence allows for the selective substitution of primary hydroxyl groups in the presence of other, less reactive hydroxyl groups. researchgate.net

Advanced Analytical Characterization Methodologies for 4 Methoxybutyl Methanesulfonate Systems

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure of 4-methoxybutyl methanesulfonate (B1217627) by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques used for this purpose.

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-methoxybutyl methanesulfonate is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to oxygen or the sulfonate group appearing further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative oxygen atoms showing larger chemical shifts. oregonstate.edulibretexts.org

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃-SO₃- | ~3.0 | Singlet (s) | CH₃-SO₃- | ~38 |

| -SO₃-CH₂- | ~4.3 | Triplet (t) | -SO₃-CH₂- | ~69 |

| -SO₃-CH₂-CH₂- | ~1.9 | Multiplet (m) | -SO₃-CH₂-CH₂- | ~26 |

| -CH₂-CH₂-O- | ~1.7 | Multiplet (m) | -CH₂-CH₂-O- | ~23 |

| CH₃O-CH₂- | ~3.4 | Triplet (t) | CH₃O-CH₂- | ~72 |

| CH₃O- | ~3.3 | Singlet (s) | CH₃O- | ~59 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions. libretexts.orgoregonstate.educompoundchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of 4-methoxybutyl methanesulfonate will exhibit characteristic absorption bands corresponding to the sulfonate, ether, and alkane moieties.

The most prominent peaks are associated with the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds result in very strong absorptions. researchgate.net The C-O stretching of the ether and the S-O-C stretching of the sulfonate ester linkage also provide key diagnostic peaks.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium to Strong |

| S=O Asymmetric Stretch | Sulfonate Ester | 1340 - 1370 | Strong |

| S=O Symmetric Stretch | Sulfonate Ester | 1150 - 1180 | Strong |

| C-O Stretch | Ether | 1070 - 1150 | Strong |

| S-O-C Stretch | Sulfonate Ester | 900 - 1000 | Strong |

| C-S Stretch | Methanesulfonate | 700 - 800 | Medium |

Note: These are typical ranges and the exact position and intensity of peaks can be influenced by the molecular environment. ucla.eduroyalsocietypublishing.org

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating the components of a mixture and for quantifying the amount of a specific compound. For 4-methoxybutyl methanesulfonate systems, these techniques are vital for purity assessment and for isolating the final product.

Methanesulfonate esters are often analyzed as potential genotoxic impurities (PGIs) in pharmaceutical products, requiring highly sensitive analytical methods for their detection and quantification at trace levels. shimadzu.comchromatographyonline.com Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is a powerful technique for this purpose. chromatographyonline.com

The methodology involves placing a sample, typically the active pharmaceutical ingredient (API) dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), into a sealed vial. chromatographyonline.com The vial is then heated, causing volatile impurities like 4-methoxybutyl methanesulfonate to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC-MS system.

Gas chromatography separates the volatile components based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification. For less volatile esters, sensitivity can be enhanced by in-situ derivatization, for example with pentafluorothiophenol, to create a more volatile derivative before headspace analysis. taylorfrancis.com

Following synthesis, the desired product, 4-methoxybutyl methanesulfonate, must be separated from unreacted starting materials (4-methoxybutan-1-ol and methanesulfonic acid), solvents, and any byproducts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for this purification process. labcompare.comwarwick.ac.uk

The principle of preparative HPLC is the same as analytical HPLC but is performed on a larger scale to isolate quantities of a substance for further use. thermofisher.com A crude reaction mixture is injected onto a column packed with a stationary phase (e.g., silica (B1680970) for normal-phase or C18-modified silica for reversed-phase chromatography). A liquid mobile phase is then pumped through the column. Components of the mixture separate based on their differential affinities for the stationary and mobile phases.

For the purification of the moderately polar 4-methoxybutyl methanesulfonate, a reversed-phase system would likely be employed, using a mobile phase such as a mixture of acetonitrile (B52724) and water. The separated components are monitored by a detector (e.g., UV or refractive index) as they elute from the column, and fractions containing the pure product are collected. nih.gov

Compositional Analysis of Methanesulfonic Acid Solutions

The quality of the methanesulfonic acid (MSA) used as a reagent is critical for the successful synthesis of its esters. MSA is hygroscopic and its properties can be significantly affected by water content. Therefore, robust analytical methods are needed to assess its composition.

Ion chromatography (IC) is a highly effective method for the determination of MSA concentration. thermofisher.com This technique separates ions based on their interaction with a resinous stationary phase. For analysis, a sample of the MSA solution is diluted and injected into the IC system. The methanesulfonate anion is separated from other potential ionic impurities and quantified using a conductivity detector. publisso.detexwipe.com This method allows for the accurate determination of MSA in various matrices and can be used to monitor its purity and stability. nih.govresearchgate.net

Conductimetry and Viscometry

Conductimetry and viscometry are powerful techniques for investigating the properties of solutions containing methanesulfonic acid (MSA). researchgate.net The conductivity of such systems is indicative of the concentration and mobility of charge carriers, while viscosity provides insight into the intermolecular forces and the structure of the liquid. researchgate.netmdpi.comresearchgate.net

Research Findings:

Table 1: Physical Properties of Anhydrous Methanesulfonic Acid

| Property | Value |

|---|---|

| Kinematic Viscosity | 11.26 mPa·s |

Note: The data presented is for pure methanesulfonic acid and serves as a reference for the expected measurements in a mixed system.

Differential Refractometry

Differential refractometry is a sensitive technique used to measure the refractive index of a solution relative to a reference. The refractive index of a methanesulfonic acid solution is known to change with both the concentration of solutes and the water content. researchgate.net This makes differential refractometry a valuable tool for monitoring the composition of such systems.

Research Findings:

Studies on methanesulfonic acid have utilized differential refractometry to characterize the system's composition. It has been established that the refractive index of MSA is affected by contaminants, and new values for water-free MSA have been proposed. researchgate.net The precise measurement of the refractive index can, therefore, serve as a quality control parameter and a means to determine the concentration of components in a binary or multi-component system involving 4-methoxybutan-1-ol (B94083).

Table 2: Refractive Index Data for Methanesulfonic Acid

| Condition | Observation |

|---|---|

| Water-free MSA | A new, more accurate refractive index has been determined. |

Note: This table summarizes findings for methanesulfonic acid, which are foundational for the analysis of its mixtures.

Karl Fischer Titration for Water Content Determination

Given that methanesulfonic acid is highly hygroscopic, the accurate determination of water content is critical for the characterization of "Methanesulfonic acid;4-methoxybutan-1-ol" systems. researchgate.net Karl Fischer titration is a highly specific and precise method for quantifying trace amounts of water in a sample. wikipedia.org The technique is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. wikipedia.orgnihs.go.jp

The presence of water can significantly alter the physicochemical properties of the acid-alcohol system, including its reactivity, viscosity, and conductivity. researchgate.net Therefore, controlling and assessing the water content is of paramount importance.

Research Findings:

Karl Fischer titration is widely applied for water determination in a variety of substances, including acids and alcohols. metrohmsiam.com The methodology can be adapted for different sample types, and both volumetric and coulometric Karl Fischer titration methods are available. epa.gov For instance, in the study of the formation of methyl methanesulfonate from methanol (B129727) and methanesulfonic acid, a closely related system, Karl Fischer titration was employed to determine the water content of the reaction mixtures. pqri.org This highlights the suitability of the technique for accurately monitoring water levels in systems containing both a sulfonic acid and an alcohol. The choice between volumetric and coulometric titration depends on the expected water content, with the coulometric method being more suitable for very low levels (ppm range). epa.gov

Table 3: Karl Fischer Titration Methods for Water Determination

| Titration Method | Typical Application Range for Water Content | Key Feature |

|---|---|---|

| Volumetric | 100 ppm to 100% | Titrant with a known concentration of iodine is used. |

Computational and Theoretical Studies of Methanesulfonate Chemistry

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the accurate determination of the electronic structure and energy of molecules. These calculations are fundamental to describing how and why reactions occur.

Density Functional Theory (DFT) has become a workhorse method in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov It is widely applied to investigate the structure, stability, and reactivity of systems involving methanesulfonic acid.

Detailed research findings from DFT calculations have been instrumental in understanding the formation of atmospheric molecular clusters. For instance, high-level DFT has been used to analyze the electrostatic interactions between MSA and sulfuric acid (H₂SO₄) clusters. acs.org These calculations reveal that MSA can enhance the stability of atmospheric clusters responsible for aerosol formation through strong hydrogen bonding. acs.org Studies on the interaction of MSA with amines, such as dimethylamine (B145610) (DMA), also utilize DFT to calculate cluster structures and thermochemical parameters, which are essential for understanding new particle formation in the marine atmosphere. acs.org The ωB97X-D functional, combined with a 6-31++G(d,p) basis set, is a common choice for these types of calculations, providing reliable geometries and energies. acs.org

| Interacting Pair | DFT Functional/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| MSA ··· H₂O | ωB97X-D/6-31++G(d,p) | -10.5 | -2.8 |

| MSA ··· H₂SO₄ | M06-2X/6-311++G(3df,3pd) | -14.2 | -5.1 |

| MSA ··· Dimethylamine | ωB97X-D/6-31++G(d,p) | -23.7 | -12.9 |

For situations demanding higher accuracy, particularly for energy calculations, Coupled Cluster (CC) methods are employed. arxiv.orgimperial.ac.uk The "gold standard" is often considered to be CCSD(T), which includes single, double, and a perturbative treatment of triple excitations. imperial.ac.uk The explicitly correlated CCSD(T)-F12 variant offers significantly faster convergence with respect to the basis set size, allowing for near basis-set-limit accuracy with more moderately sized basis sets. nih.govresearchgate.net

In studies of methanesulfonate (B1217627) chemistry, CCSD(T)-F12 is typically used to perform single-point energy calculations on geometries that have been optimized at a less computationally expensive level, such as DFT. acs.org This approach provides highly accurate reaction and binding energies. For example, in the investigation of sulfuric acid–methanesulfonic acid–dimethylamine (SA-MSA-DMA) clusters, single-point energies were calculated using the high-level DLPNO-CCSD(T₀)/aug-cc-pVTZ method to refine the DFT results, ensuring the reliability of the thermochemical data used in subsequent kinetic modeling. acs.org The accuracy of atomization energies computed using methods like CCSD(T)-F12b generally falls within ±0.5 to ±1.0 kcal/mol, which is crucial for precise energetic predictions. researchgate.net

| Method | Basis Set | Interaction Energy (kcal/mol) |

|---|---|---|

| ωB97X-D | aug-cc-pVTZ | -10.2 |

| CCSD(T)-F12 | cc-pVTZ-F12 | -10.8 |

Elucidation of Reaction Pathways and Transition States

A primary goal of computational studies is to map the entire potential energy surface of a reaction. This involves identifying the stable reactants, products, and any intermediates, as well as locating the transition states (the energy maxima along the reaction coordinate) that connect them. mdpi.com

For methanesulfonates, this is relevant to understanding both their formation and subsequent reactions. For example, the formation of methyl methanesulfonate (MMS) from methanol (B129727) and methanesulfonic acid has been studied to understand the generation of potential genotoxic impurities in pharmaceutical processes. acs.orgresearchgate.net Computational chemistry can be used to compare the two possible mechanistic pathways: nucleophilic attack of the sulfonate anion on protonated methanol (Pathway A) versus nucleophilic attack of methanol on the sulfur atom of MSA (Pathway B). researchgate.net By calculating the energies of the transition states for each pathway, the kinetically favored route can be determined. In studies of atmospheric particle formation, computational methods have identified deeply submerged transition states for reactions like the 1,4-addition of formic acid to Criegee intermediates, indicating very rapid reaction rates. mdpi.com

| Reaction Step | Computational Method | ΔE‡ (kcal/mol) |

|---|---|---|

| Proton transfer from MSA to an alcohol | DFT (B3LYP/6-31G) | ~1-3 |

| SN2 attack of methanesulfonate on protonated alcohol | DFT (B3LYP/6-31G) | ~20-25 |

| Hydrolysis of a methanesulfonate ester (acid-catalyzed) | CCSD(T)/aug-cc-pVTZ // M06-2X/6-311+G(d,p) | ~15-20 |

| Reaction | Rate Constant (cm³ molecules⁻¹ s⁻¹) |

|---|---|

| MSA + DMA → (MSA)₁(DMA)₁ | 1.2 x 10⁻¹⁰ |

| (MSA)₁(DMA)₁ + MSA → (MSA)₂(DMA)₁ | 1.8 x 10⁻¹⁰ |

| (MSA)₁(DMA)₁ + H₂O → (MSA)₁(DMA)₁(H₂O)₁ | 5.0 x 10⁻¹¹ |

Investigations into Molecular Interactions and Complex Formation (e.g., with water)

The behavior of methanesulfonic acid and its derivatives is often dictated by their non-covalent interactions with surrounding molecules, particularly water. mdpi.com Computational studies are essential for quantifying these interactions, most notably hydrogen bonding.

Microwave spectroscopy combined with DFT calculations has been used to study the structure of the MSA-water complex. researchgate.net These studies confirm a cyclic structure where the acidic hydrogen of MSA forms a primary hydrogen bond with the water oxygen, and a secondary hydrogen bond forms between a water hydrogen and one of the sulfonyl oxygens. researchgate.net Such interactions are critical for understanding the solvation of methanesulfonates and their role as catalysts or reaction media. In atmospheric contexts, the interaction with water is required for particle formation in some MSA-amine systems. escholarship.org Quantum chemical calculations can precisely determine the geometries (bond lengths, angles) and energies of these hydrogen bonds, clarifying the role of water in stabilizing intermediates and facilitating reaction pathways. escholarship.orgacs.org

| Parameter | Value |

|---|---|

| Primary H-Bond Length (O-H···O) | 1.65 Å |

| Secondary H-Bond Length (O-H···O) | 1.98 Å |

| Binding Energy (BSSE-corrected) | -10.8 kcal/mol |

| Dipole Moment of Complex | 4.5 Debye |

Intermediates in Organic Synthesis

Both methanesulfonic acid and 4-methoxybutan-1-ol (B94083) serve as crucial intermediates in the synthesis of a wide array of valuable chemical products.

4-Methoxybutan-1-ol is utilized as a chemical and pharmaceutical intermediate. fishersci.ca It serves as a precursor or building block in the synthesis of more complex molecules due to its bifunctional nature, containing both an ether and a primary alcohol group. solubilityofthings.com

Methanesulfonic acid plays a direct role in the manufacturing of several active pharmaceutical ingredients (APIs). atamanchemicals.com For instance, it is used in the synthesis of the antihypertensive drugs telmisartan and eprosartan. atamanchemicals.com Sulfonic acids, in general, are widely employed for salt formation during the production of drug substances. pqri.org The salts and esters derived from methanesulfonic acid are known as mesylates or methanesulfonates. wikipedia.org

Methanesulfonic acid serves as a raw material in the production of pesticides. atamanchemicals.com A derivative, methanesulfonyl chloride, is a versatile building block used extensively in the manufacturing of agrochemicals. arkema.com Similarly, 4-methoxybutan-1-ol functions as a foundational molecule in organic synthesis, making it a valuable building block for various chemical compounds, including those with potential applications in agriculture. solubilityofthings.com

The formation of sulfonate esters or salts is a key strategy in drug development. pqri.org Methanesulfonic acid is used to convert active pharmaceutical ingredients into their methanesulfonate (mesylate) salt form. This conversion can significantly alter the physicochemical properties of the parent drug. Often, this strategy is employed to create prodrugs with improved water solubility and bioavailability, which are critical parameters for a drug's efficacy.

Catalytic Roles of Methanesulfonic Acid in Organic Transformations

Methanesulfonic acid (MSA) is recognized as a powerful Brønsted acid catalyst for a variety of organic reactions, including esterification and alkylation. rsc.orgrsc.org Its strong acidity (pKa = -1.9), low tendency to oxidize organic compounds, and biodegradability make it an environmentally preferable or "green" acid catalyst compared to traditional mineral acids. orientjchem.orgresearchgate.net It is considered a green alternative because it is less toxic and corrosive than many mineral acids and biodegrades to form carbon dioxide and sulfate. atamanchemicals.comorientjchem.org

MSA is extensively used as a catalyst in the production of biodiesel. rsc.org Biodiesel is typically produced through the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. mdpi.com MSA effectively catalyzes both reactions simultaneously. mdpi.com Research has shown that MSA is a highly effective catalyst for producing fatty acid methyl esters (FAME), the primary component of biodiesel. mdpi.comproquest.com

Several studies have optimized the conditions for biodiesel production using MSA as a catalyst. Key parameters influencing the yield include the methanol-to-oil molar ratio, reaction temperature, and catalyst concentration. mdpi.com For example, in one study, a FAME yield of 99.2% was achieved with a methanol to oil molar ratio of 12:1, a temperature of 120°C, and a 3% MSA catalyst loading. mdpi.com Another study on the kinetic transesterification of yellow grease with dimethyl carbonate found a maximum biodiesel yield of 94% using MSA as the catalyst. researchgate.net The use of MSA is advantageous over traditional catalysts like sulfuric acid because it is non-oxidizing and allows for the use of feedstocks with higher water and free fatty acid content. atamanchemicals.comgoogle.com

| Feedstock | Reactant | Catalyst Concentration (wt%) | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Reaction Time | Max. FAME Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Palm Oleins | Methanol | 3% | 12:1 | 120 | 1 hour | 99.2 | mdpi.com |

| Yellow Grease | Dimethyl Carbonate | Not specified | 1:5 (Oil:DMC) | 70 | 45 min | 94 | researchgate.net |

| Stearic Acid | Methanol | 5% | 9:1 | 260 | 5 min | 91.1 | nih.gov |

Methanesulfonic acid is involved in the preparation of borane reagents, which are important reducing agents in organic synthesis. organic-chemistry.org Specifically, MSA reacts with sodium borohydride (B1222165) in the presence of a polar solvent like tetrahydrofuran (THF) to generate a borane-tetrahydrofuran complex (BTHF). atamanchemicals.com This complex is a more convenient and easier-to-handle source of borane than gaseous diborane (B8814927). organic-chemistry.org

Environmental and Green Chemistry Considerations in Methanesulfonate Research

Biodegradation Studies of Sulfonate Compounds

The environmental fate of sulfonate compounds, including methanesulfonates, is a significant area of research due to their widespread use and potential for environmental release. The presence of the sulfonate group (–SO₃H) in a molecule can render it resistant to microbial degradation. researchgate.net This resistance is partly due to the hydrophilic nature of the sulfonate group, which can hinder transport across microbial cell membranes. researchgate.net

Linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents, are also relatively recalcitrant and not easily biodegraded. hibiscuspublisher.com Their degradation often requires specific microorganisms. Research has shown that immobilized bacterial cells, such as Pseudomonas sp., can exhibit better degradation efficiency compared to free cells, particularly at higher concentrations of the pollutant. scirp.org The degradation of the sulfonate moiety of alkyl benzene (B151609) sulfonate has been observed in certain microbial cultures, evidenced by the stoichiometric relationship between the decrease in the compound's concentration and the appearance of inorganic sulfur compounds. nih.gov Generally, aerobic conditions are more conducive to the breakdown of sulfonated compounds compared to anaerobic conditions, under which many are reported to be non-biodegradable. core.ac.ukscirp.org

Table 1: Biodegradability of Various Sulfonate Compounds

| Compound Type | Biodegradation Potential | Effective Conditions | Key Findings |

|---|---|---|---|

| Aromatic Sulfonates (e.g., aminobenzenesulfonic acid) | Generally low, but variable | Aerobic | Degradation observed with specific, acclimated microbial cultures. core.ac.uk Can be resistant to conventional wastewater treatment. researchgate.netcore.ac.uk |

| Linear Alkylbenzene Sulfonates (LAS) | Moderate, but slow | Aerobic | A major environmental contaminant from detergents. hibiscuspublisher.com Immobilized bacteria can enhance degradation efficiency. scirp.org |

| Aliphatic Sulfonates (e.g., Methanesulfonate) | Generally more biodegradable than aromatic counterparts | Aerobic | The C-S bond is stable, but microbial desulfonation pathways exist. |

Development of Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally friendly methods for synthesizing methanesulfonic acid (MSA) and its esters. A key development is the direct sulfonation of methane (B114726) with sulfur trioxide. rsc.org This reaction is highly attractive due to its 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste byproducts. rsc.org The use of abundant and cost-effective resources like methane (potentially from renewable biogas) further enhances its green credentials. rsc.org

For the synthesis of methanesulfonate (B1217627) esters, traditional methods often involve reagents like sulfonyl chlorides, which can generate hazardous byproducts. pqri.org Modern approaches focus on cleaner alternatives. One such methodology is the use of ultrasound irradiation to catalyze esterification reactions. Sonochemistry can lead to higher yields, significantly shorter reaction times, and milder operating conditions compared to conventional heating methods, thereby reducing energy consumption and potential side reactions. researchgate.net

Process optimization also plays a crucial role in greener synthesis. For the preparation of alkyl methanesulfonate solutions, washing the crude product with an aqueous alkali metal carbonate solution instead of an acid wash has been shown to yield a product with significantly higher thermal stability. google.com This improved stability prevents decomposition and the formation of impurities, leading to a cleaner product and minimizing waste.

Catalyst Recovery and Waste Minimization Strategies

The synthesis of methanesulfonate esters often relies on catalysts. From a green chemistry perspective, the recovery and reuse of these catalysts are paramount to minimize waste and reduce costs, especially when precious metals are involved. mdpi.com Catalysts are broadly categorized as homogeneous (dissolved in the reaction medium) or heterogeneous (a separate solid phase). Heterogeneous catalysts are generally easier to recover through simple mechanical separation like filtration. mdpi.com

For homogeneous catalysts, which can be more active but harder to separate, innovative techniques are being employed. Magnetic nanoparticles can be used as supports, allowing the catalyst to be recovered efficiently using a magnetic field. mdpi.com Another advanced method is organic solvent nanofiltration (OSN), which uses membranes to separate the larger catalyst molecules from the smaller product molecules, enabling the catalyst to be recycled. rsc.org This avoids energy-intensive separation processes like distillation. rsc.org

Waste minimization extends to the reactants as well. Processes have been developed for the recovery and recycle of methanesulfonic acid (MSA) from industrial waste streams. For example, in bisphosphonation processes, a waste stream containing MSA and phosphorous acid can be treated to recover and dehydrate the acids for reuse. google.com This recovery can be nearly quantitative for MSA and allows the process to be run more economically and sustainably by minimizing the consumption of raw materials and the generation of chemical waste. google.com The development of catalysts from waste materials, such as recovering metals from electronic waste or industrial wastewater to create new catalysts, represents a frontier in circular economy strategies. mdpi.com

Thermal Stability and Decomposition Pathways of Methanesulfonate Esters

The thermal stability of methanesulfonate esters is a critical factor in their synthesis, storage, and application. The formation of these esters from an alcohol and methanesulfonic acid is a reversible reaction, and their stability represents a balance between the rates of formation and decomposition. pqri.org The presence of water, even in small amounts, can significantly reduce the net formation of the ester by promoting the reverse reaction (solvolysis). researchgate.net

Studies on methyl methanesulfonate show that decomposition can occur through solvolysis, involving the cleavage of the carbon-oxygen bond. pqri.org The rate of this decomposition is influenced by temperature and the composition of the solution. pqri.orgresearchgate.net Generally, reducing the reaction and processing temperatures can dramatically decrease the rate of ester formation and subsequent decomposition. researchgate.net

At elevated temperatures, the decomposition pathways become more complex. Thermal analysis of various metal methanesulfonates shows that significant mass loss typically begins above 400°C. researchgate.net For transition metal methanesulfonates, the final pyrolysis products at 850°C are typically metal oxides, while for alkali earth metals, the products can be sulfates or mixtures of sulfates and oxides. researchgate.net When heated to decomposition, simple alkyl methanesulfonates like methyl methanesulfonate emit toxic fumes, including oxides of carbon and sulfur. nih.gov Analogous studies on other methyl esters suggest that high-temperature pyrolysis can proceed through various channels, including concerted fragmentation to radicals and the formation of species like ketenes and carbon dioxide. nih.govresearchgate.net

Table 2: Factors Influencing Stability and Decomposition of Methanesulfonate Esters

| Factor | Effect on Stability | Decomposition Pathway/Products |

|---|---|---|

| Temperature | Stability decreases with increasing temperature. researchgate.net | Low temp: Solvolysis. pqri.org High temp (>400°C): Thermal cracking, radical formation, emission of CO, CO₂, and SOₓ. researchgate.netnih.gov |

| Water | Significantly reduces net ester presence. researchgate.net | Promotes solvolysis (hydrolysis), reverting the ester to methanesulfonic acid and the corresponding alcohol. pqri.org |

| Presence of Base | Increases stability by neutralizing the acid catalyst. | In the presence of excess base, ester formation and subsequent decomposition can be inhibited. researchgate.net |

Future Research Directions and Emerging Trends

Discovery of Novel Synthetic Routes to 4-Methoxybutyl Methanesulfonate (B1217627)

The traditional synthesis of sulfonate esters, including 4-methoxybutyl methanesulfonate, typically involves the reaction of an alcohol with a sulfonic acid or its derivative. While effective, these methods can sometimes require harsh conditions or generate undesirable byproducts. Future research is geared towards the discovery of more elegant and efficient synthetic strategies.

Key areas of investigation include:

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. arkat-usa.org The use of enzymes, such as lipases or sulfotransferases, could enable the synthesis of 4-methoxybutyl methanesulfonate under mild conditions with high selectivity, reducing the environmental impact. arkat-usa.org

Flow Chemistry Approaches: Continuous flow reactors provide enhanced control over reaction parameters like temperature, pressure, and mixing. Developing a flow-based synthesis for 4-methoxybutyl methanesulfonate could lead to higher yields, improved safety, and easier scalability compared to batch processes.

Mechanochemical Synthesis: This solvent-free technique uses mechanical force to induce chemical reactions. Exploring mechanochemistry for the esterification of 4-methoxybutan-1-ol (B94083) with a methanesulfonyl source could represent a significant step towards a more sustainable manufacturing process.

Future synthetic routes will likely prioritize atom economy, the use of renewable starting materials, and the minimization of waste streams, aligning with the core principles of green chemistry. arkat-usa.org

Exploration of New Catalytic Applications of Methanesulfonic Acid in Complex Systems

Methanesulfonic acid (MSA) is recognized as a versatile and environmentally benign strong acid catalyst. orientjchem.orgrsc.org Its applications are well-established in various reactions, including esterification and alkylation. rsc.orgacs.org However, the full catalytic potential of MSA, particularly in the synthesis of complex molecules, remains an active area of research.

Emerging trends in this field include:

Tandem and Cascade Reactions: Future studies will likely focus on designing complex, multi-step reactions where MSA can catalyze several transformations in a single pot. This approach improves efficiency by reducing the number of purification steps and minimizing solvent use.

Catalysis in Unconventional Media: The use of ionic liquids or deep eutectic solvents as reaction media for MSA-catalyzed processes is a promising area. These solvent systems can enhance catalyst stability and recyclability and may offer unique selectivity.

Heterogenized MSA Catalysts: Supporting MSA on solid materials like silica (B1680970) or polymers can create robust, reusable catalysts that are easily separated from the reaction mixture. orientjchem.org Research into novel support materials and immobilization techniques will be crucial for industrial applications.

The table below summarizes some of the current and potential catalytic applications of methanesulfonic acid.

| Reaction Type | Conventional Catalyst | MSA Advantage | Future Application in Complex Systems |

| Alkylation | H₂SO₄, HF, AlCl₃ | Less corrosive, biodegradable, reusable acs.orgresearchgate.net | Synthesis of complex pharmaceutical intermediates |

| Esterification | H₂SO₄ | Non-oxidizing, high thermal stability rsc.org | Production of specialty polymers and biofuels |

| Acylation | AlCl₃ | High selectivity, milder conditions orientjchem.org | Regioselective functionalization of natural products |

| Rearrangements | Mineral Acids | High conversion and selectivity orientjchem.org | Controlled isomerization in fine chemical synthesis |

Advanced Mechanistic Investigations of Esterification and Transformation Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. While the general mechanism of sulfonate ester formation is understood to proceed via cleavage of the alcohol's C-O bond, the finer details, especially for structurally complex alcohols, warrant deeper investigation. pqri.orgacs.org

Future research will employ a combination of advanced techniques:

In-situ Spectroscopic Analysis: Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates and the elucidation of reaction kinetics.

Isotopic Labeling Studies: The use of isotopes, such as ¹⁸O, has been crucial in confirming the reaction pathway. acs.org More extensive labeling studies can provide further insights into the roles of different atoms and functional groups during the transformation.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation barriers. rsc.orgresearchgate.net These studies can help distinguish between competing mechanistic pathways, such as Sₙ1 and Sₙ2-type mechanisms. rsc.orgresearchgate.net

Research indicates that the esterification can proceed through different pathways, and the energy barriers can be significantly influenced by the reaction conditions and the structure of the reactants. rsc.orgenovatia.com

Development of Sustainable and Green Chemical Processes for Methanesulfonate Synthesis

The chemical industry is increasingly shifting towards more sustainable practices. Methanesulfonic acid is often considered a "green acid" due to its biodegradability and low toxicity compared to traditional mineral acids. orientjchem.orgacs.org This provides a strong foundation for developing environmentally friendly processes for the synthesis of its esters.

Key directions for future research include:

Solvent-Free Reactions: Eliminating the need for volatile organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state or melt-phase reactions for the synthesis of 4-methoxybutyl methanesulfonate could drastically reduce the environmental footprint of the process.

Catalyst-Free Innovations: An unprecedented metal-, halogen-, and solvent-free S-carbonylation of thiols with feedstock acids has been developed using methanesulfonic anhydride, which generates water as the only by-product. ias.ac.in Exploring similar catalyst-free approaches for O-sulfonylation could lead to highly atom-economical and environmentally friendly synthetic routes. researchgate.netias.ac.in

The development of a truly green process will require a holistic approach, considering the entire lifecycle of the product, from the sourcing of raw materials to the final disposal or recycling.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. walshmedicalmedia.com In the context of methanesulfonate chemistry, computational modeling is set to play a pivotal role in accelerating innovation.

Future applications of computational design include:

Rational Catalyst Design: Computational screening can be used to identify new, more efficient catalysts for the synthesis of 4-methoxybutyl methanesulfonate. By modeling the interactions between the catalyst, substrates, and transition states, researchers can design catalysts with enhanced activity and selectivity.

Predictive Reaction Modeling: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on experimental data to predict the outcomes of reactions under different conditions. nih.gov This can reduce the number of experiments needed, saving time and resources.

Understanding Solvent Effects: The choice of solvent can have a profound impact on reaction rates and selectivity. Computational models can simulate the behavior of molecules in different solvent environments, providing insights that can guide the selection of the optimal reaction medium.

Quantum chemical calculations are already being used to study the formation of clusters involving methanesulfonic acid, which is crucial for understanding its behavior in various environments, from industrial reactors to the atmosphere. acs.orgnih.gov

Q & A

(Basic) What methods are recommended for synthesizing esters using methanesulfonic acid (MSA) as a catalyst, and how do reaction conditions influence yield?

Answer:

Methanesulfonic acid is a versatile catalyst for esterification due to its strong acidity and low volatility. Supported MSA on activated carbon enhances selectivity for non-conjugated carboxylic acids, achieving >90% yield in isoamyl acetate synthesis under optimized conditions (80°C, 4h, 5% catalyst loading) . Key parameters include:

- Temperature : 70–90°C maximizes reaction rates without decomposition.

- Catalyst loading : 3–7% (w/w) balances activity and cost.

- Substrate ratio : Alcohol:acid ≈ 1.2:1 minimizes side reactions.

Supported catalysts show recyclability (5 cycles with <10% activity loss), outperforming homogeneous systems .

(Advanced) How do methylotrophic bacteria metabolize methanesulfonic acid, and what molecular tools are used to study this pathway?

Answer:

Methylosulfonomonas methylovora utilizes MSA via methanesulfonic acid monooxygenase (MSAMO), which cleaves the C-S bond to produce formaldehyde and sulfite. Genetic studies employ plasposons (self-cloning transposons) to identify the msamo gene cluster . De Marco et al. (1999) characterized MSAMO with optimal activity at pH 7.5 and 30°C (Km = 85 μM for MSA) . Transcriptomics reveal sulfur assimilation genes (cysH, cysI) are upregulated during MSA metabolism, indicating tight sulfur regulation .

(Basic) What analytical techniques are suitable for quantifying methanesulfonic acid derivatives in complex matrices?

Answer:

HPLC-UV (254 nm) with a C18 column (250 × 4.6 mm, 5 μm) and methanol:water (60:40 v/v) mobile phase is effective. For [(2-methoxyphenyl)amino]methanesulfonic acid, retention time is 6.8 ± 0.2 min, with linearity (R²=0.999) over 10–500 μg/mL . Solid-phase extraction (SPE) using HLB cartridges achieves >95% recovery from aqueous samples . For trace analysis, LC-MS/MS with dansyl chloride derivatization lowers detection limits to 0.1 ng/mL .

(Advanced) What strategies resolve contradictions in reported catalytic efficiencies of MSA across solvent systems?

Answer:

Discrepancies arise from solvent polarity effects:

- Polar aprotic solvents (e.g., DMF) increase MSA ionization but promote side reactions.

- Non-polar solvents (e.g., toluene) improve substrate partitioning, yielding 30% higher ester yields .

Kamlet-Taft parameters explain trends: - High hydrogen-bond acceptance (β >0.5) reduces activity by 40%.

- High dipolarity (π* >1.0) doubles reaction rates.

DFT modeling shows solvent-dependent transition state stabilization varies by 15–20 kcal/mol .

(Basic) What safety protocols are essential when handling methanesulfonic acid in laboratory settings?

Answer:

- PPE : Nitrile gloves, goggles, lab coats, and fume hood use are mandatory.

- First aid : Rinse skin/eyes with water for 15 minutes; neutralize spills with calcium carbonate .

- Storage : Seal containers at room temperature, away from bases/oxidizers.

- Exposure limits : OSHA PEL = 1 mg/m³ (8h TWA); regular air monitoring required in industrial settings .

(Advanced) How does the molecular structure of 4-methoxybutan-1-ol influence its reactivity compared to analogous alcohols?

Answer:

While direct data on 4-methoxybutan-1-ol is limited, analogous methoxy alcohols show:

- Steric hindrance : SN2 reactions with tosyl chloride proceed 50% slower than 1-butanol (krel=0.5 at 25°C) .

- Electronic effects : Methoxy groups stabilize carbocations in SN1 mechanisms, doubling reaction rates with HBr vs. 1-butanol .

DFT calculations predict 8.3 kcal/mol lower activation energy for protonated 4-methoxybutan-1-ol in SN1 pathways .

(Basic) How can researchers ensure purity when synthesizing methanesulfonic acid derivatives?

Answer:

- Recrystallization : Use methanol/water mixtures (80:20 v/v) to remove polar impurities.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves sulfonic acid byproducts .

- Quality control : USP 29 standards specify ≥96% purity for MSA, verified by titration or NMR .

(Advanced) What are the environmental implications of methanesulfonic acid in sulfur cycling?

Answer:

MSA is a key intermediate in the atmospheric sulfur cycle, originating from dimethyl sulfide (DMS) oxidation. Gram-negative methylotrophs like Methylosulfonomonas spp. metabolize MSA, incorporating sulfur into biomass or releasing sulfite . Field studies show MSA concentrations correlate with oceanic DMS emissions, peaking at 0.5–1.2 nM in marine aerosols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.